molecular formula C19H27BrN2O2 B2363799 3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 2310199-35-8

3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2363799
CAS No.: 2310199-35-8
M. Wt: 395.341
InChI Key: UKKOTWHOMSODNO-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Group: This involves the reaction of piperidine with appropriate reagents to form the piperidinyl moiety.

    Methoxypyrrolidinyl Group Addition: The methoxypyrrolidinyl group is introduced through a nucleophilic substitution reaction.

    Final Coupling: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one
  • 3-(2-Fluorophenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one

Uniqueness

3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or fluoro analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Royal Society of Chemistry.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O2/c1-24-17-10-13-22(14-17)16-8-11-21(12-9-16)19(23)7-6-15-4-2-3-5-18(15)20/h2-5,16-17H,6-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKOTWHOMSODNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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